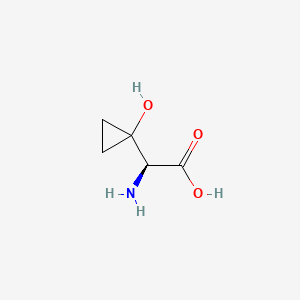

(S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular formula of “(S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid” is C5H9NO3 . The InChI code is 1S/C5H9NO3/c6-3(4(7)8)5(9)1-2-5/h3,9H,1-2,6H2,(H,7,8)/t3-/m1/s1 .

Physical And Chemical Properties Analysis

“(S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid” has a molecular weight of 131.13 g/mol . It is a solid at room temperature . The compound should be stored in a refrigerator .

科学的研究の応用

Pharmaceutical Synthesis

(S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid: is a valuable chiral building block used in the synthesis of various pharmaceutical compounds. Its unique structure allows for the creation of cyclopropyl-containing derivatives, which are often found in drugs that exhibit biological activity due to their conformational rigidity and ability to mimic certain peptide bonds .

Enzyme Inhibition Studies

The compound’s structure is conducive to enzyme binding studies, particularly in the design of enzyme inhibitors. By incorporating the cyclopropyl group into enzyme inhibitors, researchers can investigate the steric effects and binding affinities within the active sites of enzymes .

Antiviral Agents

Derivatives of (S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid have been explored for their potential antiviral properties. The cyclopropyl group can be a crucial pharmacophore in the development of antiviral drugs, providing a scaffold for creating compounds that can interfere with viral replication processes .

Anticancer Research

The cyclopropyl moiety is also of interest in anticancer research. It can be used to synthesize compounds that may interact with DNA or proteins involved in cancer cell proliferation, potentially leading to new classes of anticancer drugs .

Neurotransmitter Modulation

This amino acid derivative can be used to study the modulation of neurotransmitter systems. Its structure allows for the synthesis of analogs that can mimic or inhibit the action of natural neurotransmitters, contributing to the understanding of neurological disorders and the development of treatments .

Agricultural Chemistry

In agriculture, (S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid can be used to create plant growth regulators. These compounds can influence various plant processes, such as growth and stress responses, by mimicking or inhibiting natural plant hormones .

Material Science

The compound’s cyclopropyl group can be incorporated into polymers to enhance their mechanical properties. This application is particularly useful in the development of new materials with improved durability and flexibility .

Analytical Chemistry

Lastly, (S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid can serve as a standard or reagent in analytical chemistry. Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reference compound in various chemical analyses .

Safety And Hazards

特性

IUPAC Name |

(2S)-2-amino-2-(1-hydroxycyclopropyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-3(4(7)8)5(9)1-2-5/h3,9H,1-2,6H2,(H,7,8)/t3-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDLOOQFASKEJA-GSVOUGTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1([C@@H](C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20998657 |

Source

|

| Record name | Amino(1-hydroxycyclopropyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-2-(1-hydroxycyclopropyl)acetic acid | |

CAS RN |

77448-58-9 |

Source

|

| Record name | Cleonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077448589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amino(1-hydroxycyclopropyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,5-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B1200976.png)

![[(2R,3S,4R,5R)-5-(4-aminoimidazo[4,5-d]triazin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1200995.png)